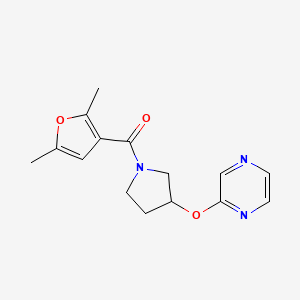
N1-(1-phenylethyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-phenylethyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H29N3O2S and its molecular weight is 375.53. The purity is usually 95%.
BenchChem offers high-quality N1-(1-phenylethyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(1-phenylethyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Structural Analysis
Research on fentanyl analogs, such as N-(1-phenylethyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, often involves detailed chemical and structural analyses. For instance, the study by M. Jimeno et al. (2003) delves into the characterization of oxalate salts and free bases of fentanyl and its analogs, utilizing techniques like NMR spectroscopy and X-ray crystallography. These methods elucidate the molecular structures, providing foundational knowledge for understanding the compound's potential interactions and functionalities.
Synthetic Methodologies and Applications
The synthesis of oxalamides and their derivatives, as explored in the work by V. Mamedov et al. (2016), presents innovative approaches to creating complex molecules. These synthetic routes not only expand the toolbox for chemists but also pave the way for the development of new pharmaceuticals, materials, and catalysts.
Catalytic and Redox Properties
The investigation into the catalytic capabilities of compounds containing oxalamide structures, as detailed by Pablo Garrido‐Barros et al. (2015), highlights the role of such entities in facilitating water oxidation reactions. This research underscores the potential for utilizing these compounds in energy conversion processes, demonstrating the intersection of organic chemistry with sustainable technology.
Potential Therapeutic Applications
The study of compounds that interact with biological targets, such as the research by K. Yoshimura et al. (2010) on N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide, illustrates the therapeutic implications of these molecules. By modulating interactions with proteins or receptors, such compounds can lead to novel treatments for diseases, showcasing the direct impact of chemical research on public health.
Eigenschaften
IUPAC Name |
N'-(1-phenylethyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-15(17-5-3-2-4-6-17)22-20(25)19(24)21-13-16-7-10-23(11-8-16)18-9-12-26-14-18/h2-6,15-16,18H,7-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWTYDZJOBQRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2921681.png)
![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate](/img/structure/B2921683.png)

![1-Cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2921688.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2921691.png)
![N-(3-methylphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2921693.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2921694.png)
![(Z)-2-Cyano-N-[4-(diethylamino)-3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2921695.png)




![3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2921704.png)